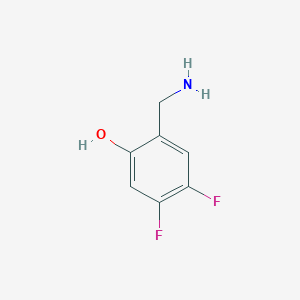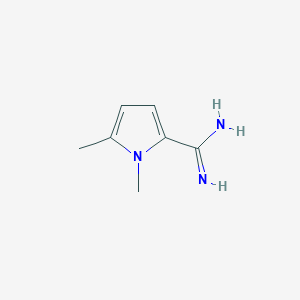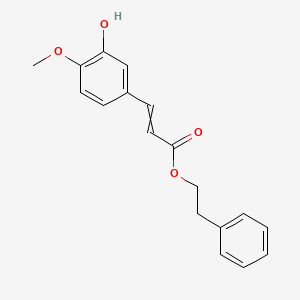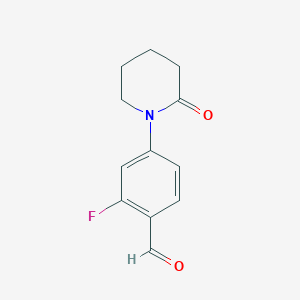
1-Acetyl-5-fluoroindole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-acétyl-5-fluoroindole-3-carbaldéhyde est un dérivé de l'indole, un composé organique aromatique hétérocyclique. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le 1-acétyl-5-fluoroindole-3-carbaldéhyde peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du 5-fluoroindole avec le chlorure d'acétyle en présence d'une base telle que la pyridine. L'intermédiaire résultant est ensuite oxydé en utilisant un agent oxydant tel que le chlorochromate de pyridinium (PCC) pour produire le composé souhaité .
Méthodes de production industrielle : La production industrielle du 1-acétyl-5-fluoroindole-3-carbaldéhyde implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de mise à l'échelle du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-acétyl-5-fluoroindole-3-carbaldéhyde subit diverses réactions chimiques, notamment :
Substitution : Le groupe fluoro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : KMnO4, CrO3, PCC
Réduction : NaBH4, LiAlH4
Substitution : Nucléophiles tels que les amines, les thiols ou les alcoolates
Principaux produits formés :
Oxydation : Acide 1-acétyl-5-fluoroindole-3-carboxylique
Réduction : 1-Acétyl-5-fluoroindole-3-méthanol
Substitution : Divers dérivés de l'indole substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
Le 1-acétyl-5-fluoroindole-3-carbaldéhyde a de nombreuses applications dans la recherche scientifique :
Industrie : Il est utilisé dans le développement de produits pharmaceutiques, d'agrochimiques et de colorants.
Mécanisme d'action
Le mécanisme d'action du 1-acétyl-5-fluoroindole-3-carbaldéhyde implique son interaction avec diverses cibles moléculaires. Le groupe fluoro améliore son affinité de liaison aux enzymes et aux récepteurs, tandis que les groupes acétyl et aldéhyde facilitent les interactions covalentes avec les sites nucléophiles sur les protéines . Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, entraînant divers effets biologiques.
Composés similaires :
1-Acétylindole-3-carbaldéhyde : N'a pas le groupe fluoro, ce qui entraîne une réactivité et une activité biologique différentes.
5-Fluoroindole-3-carbaldéhyde : N'a pas le groupe acétyl, ce qui affecte ses propriétés chimiques et ses applications.
1-Acétyl-5-chloroindole-3-carbaldéhyde : Structure similaire mais avec un groupe chloro au lieu d'un groupe fluoro, ce qui entraîne un comportement chimique différent.
Unicité : Le groupe fluoro augmente son affinité de liaison aux cibles biologiques, tandis que le groupe acétyl facilite diverses transformations chimiques .
Applications De Recherche Scientifique
1-Acetyl-5-fluoroindole-3-carbaldehyde has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-acetyl-5-fluoroindole-3-carbaldehyde involves its interaction with various molecular targets. The fluoro group enhances its binding affinity to enzymes and receptors, while the acetyl and aldehyde groups facilitate covalent interactions with nucleophilic sites on proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Acetylindole-3-carbaldehyde: Lacks the fluoro group, resulting in different reactivity and biological activity.
5-Fluoroindole-3-carbaldehyde: Lacks the acetyl group, affecting its chemical properties and applications.
1-Acetyl-5-chloroindole-3-carbaldehyde: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical behavior.
Uniqueness: The fluoro group increases its binding affinity to biological targets, while the acetyl group facilitates various chemical transformations .
Propriétés
Numéro CAS |
68742-30-3 |
|---|---|
Formule moléculaire |
C11H8FNO2 |
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
1-acetyl-5-fluoroindole-3-carbaldehyde |
InChI |
InChI=1S/C11H8FNO2/c1-7(15)13-5-8(6-14)10-4-9(12)2-3-11(10)13/h2-6H,1H3 |
Clé InChI |
LOUBOMJUXPXFFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C2=C1C=CC(=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL](/img/structure/B12433877.png)






![{1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid](/img/structure/B12433918.png)
![1-[1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12433925.png)



![N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide](/img/structure/B12433952.png)
